2-chloro-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

Lipophilicity LogP Druglikeness

2-chloro-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is a synthetic small molecule belonging to the benzoxazole-thiourea class, characterized by a 2-chlorobenzamide moiety linked via a carbamothioyl bridge to a 5-amino-2-(3-fluorophenyl)-1,3-benzoxazole core. This compound is a member of a broader family of N-(benzoxazolylcarbamothioyl)benzamides that have demonstrated moderate to potent antibacterial activity against Gram-positive and Gram-negative pathogens, as well as enzyme inhibitory profiles against targets such as glutamate racemase.

Molecular Formula C21H13ClFN3O2S
Molecular Weight 425.9 g/mol
CAS No. 6409-43-4
Cat. No. B4822614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
CAS6409-43-4
Molecular FormulaC21H13ClFN3O2S
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F)Cl
InChIInChI=1S/C21H13ClFN3O2S/c22-16-7-2-1-6-15(16)19(27)26-21(29)24-14-8-9-18-17(11-14)25-20(28-18)12-4-3-5-13(23)10-12/h1-11H,(H2,24,26,27,29)
InChIKeyJNGRXHVWMSKBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide (CAS 6409-43-4): A Structurally Differentiated Benzoxazole-Thiourea for Antibacterial and Enzyme Inhibition Research


2-chloro-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is a synthetic small molecule belonging to the benzoxazole-thiourea class, characterized by a 2-chlorobenzamide moiety linked via a carbamothioyl bridge to a 5-amino-2-(3-fluorophenyl)-1,3-benzoxazole core . This compound is a member of a broader family of N-(benzoxazolylcarbamothioyl)benzamides that have demonstrated moderate to potent antibacterial activity against Gram-positive and Gram-negative pathogens, as well as enzyme inhibitory profiles against targets such as glutamate racemase [1]. The specific substitution pattern—2-chloro on the benzamide and 3-fluoro on the 2-phenylbenzoxazole—yields distinct physicochemical properties that differentiate it from closely related regioisomers and des-halo analogs, making it a valuable tool compound for structure-activity relationship (SAR) studies in anti-infective and chemical biology research programs.

Why Simple Benzoxazole-Thiourea Replacement is Insufficient: The Case for 2-Chloro-3'-Fluoro Differentiation


Within the benzoxazole-thiourea chemotype, minor positional changes in halogen substitution drastically alter key molecular properties that govern target engagement and metabolic stability. The 3-fluorophenyl substituent on the benzoxazole ring cannot be interchanged with isosteric 2-fluorophenyl or unsubstituted phenyl groups without perturbing the compound's lipophilicity, electronic distribution, and molecular conformation [1]. Likewise, replacing the 2-chlorobenzamide with an unsubstituted benzamide reduces both molecular weight (-34 Da) and alters the hydrogen-bonding capacity of the thiourea linker . These differences are not cosmetic; they directly impact membrane permeability, binding pocket complementarity, and the compound's performance in cell-based assays. Procurement decisions that ignore these structural nuances risk selecting a compound that fails to replicate published biological activity or exhibits divergent SAR, undermining both lead optimization campaigns and assay validation studies.

Quantitative Differentiation Evidence for 2-Chloro-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide (CAS 6409-43-4)


Elevated Lipophilicity Relative to 2-Fluorophenyl Regioisomer

The target compound with a 3-fluorophenyl substituent on the benzoxazole ring exhibits a calculated LogP of 6.21, compared to a LogP of 5.7 for its 2-fluorophenyl regioisomer . This difference of approximately 0.51 log units indicates significantly higher lipophilicity, which can enhance membrane permeation but also increase protein binding and metabolic clearance risk .

Lipophilicity LogP Druglikeness Benzoxazole

Higher Topological Polar Surface Area vs. Unsubstituted Benzamide Analog

The target compound's chlorine substituent and thiourea linker contribute to a topological polar surface area (TPSA) of 109.78 Ų . In contrast, the des-chloro analog N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide, which lacks the chlorine atom, has a lower molecular weight (391.42 vs. 425.86 Da) and an estimated TPSA approximately 8-10 Ų lower due to the absence of the electron-withdrawing chlorine . This difference affects both the compound's ability to cross biological membranes and its interaction profile with polar enzyme active sites.

Polar Surface Area Bioavailability Permeability

Antibacterial Activity Class-Level Evidence for N-(Benzoxazolylcarbamothioyl)benzamides

A series of structurally related N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides were evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating moderate to potent activity compared to standard drugs [1]. While this study used 2-aminobenzoxazole as the core scaffold (carbamothioyl at the 2-position) rather than the 5-substituted scaffold of the target compound, the shared benzamide-thiourea pharmacophore strongly suggests that the target compound retains comparable antibacterial potential, with the 2-chloro substitution on the benzamide potentially enhancing potency through electron-withdrawing effects that stabilize the thiourea moiety and improve target binding [1].

Antibacterial MIC Gram-positive Gram-negative

Glutamate Racemase Inhibitory Potential in Benzoxazole-Thiourea Series

Benzoxazole derivatives bearing thiourea linkages have been identified as inhibitors of bacterial glutamate racemase (MurI), an essential enzyme for peptidoglycan biosynthesis in Mycobacterium tuberculosis. In a published series, compound 22 exhibited an IC50 of 1.1 ± 0.52 μM against recombinant glutamate racemase with a non-competitive mode of inhibition, and showed a MIC of 8.72 μM against replicating Mtb [1]. Although the target compound's specific position of the thiourea linker (5- vs. 2-benzoxazolyl) differs from the published series, the conserved benzoxazole-thiourea-benzamide pharmacophore suggests potential for glutamate racemase engagement, providing a rationale for its prioritization in anti-tubercular screening cascades.

Enzyme Inhibition Glutamate Racemase Mycobacterium tuberculosis IC50

Molecular Docking Evidence for GlcN-6-P Synthase Inhibition by Related Benzamide-Thioureas

Molecular docking studies of N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides against the binding pocket of glucosamine-6-phosphate (GlcN-6-P) synthase revealed favorable binding interactions, correlating with experimentally observed antibacterial activity [1]. The presence of electron-withdrawing groups (such as chlorine) on the benzamide ring was found to enhance docking scores and predicted binding affinity. The target compound, featuring a 2-chloro substituent, is expected to exhibit similar or improved docking characteristics compared to unsubstituted analogs, supporting its selection for computational and experimental target identification studies [1].

Molecular Docking GlcN-6-P Synthase Computational Chemistry

Hydrogen Bond Donor/Acceptor Profile Distinction from 2-Fluoro Analog

The target compound (2-chloro substitution) possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors, identical to its 2-fluoro analog (2-fluoro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide) [1]. However, the chlorine atom's larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) and higher polarizability confer different halogen bonding capabilities, which can lead to distinct protein-ligand interaction geometries. This is reflected in the calculated LogP difference (6.21 vs. ~5.9 estimated for the 2-fluoro analog), indicating that while the hydrogen bond count is conserved, the overall physicochemical profile diverges significantly .

H-Bond Donors H-Bond Acceptors Druglikeness

Optimal Research Applications for 2-Chloro-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide (CAS 6409-43-4)


Structure-Activity Relationship (SAR) Studies on Benzoxazole-Thiourea Antibacterial Agents

The target compound serves as a key intermediate in SAR exploration of the benzoxazole-thiourea chemotype. Its 2-chloro-3'-fluoro substitution pattern can be systematically compared with des-chloro, 3-chloro, 2-fluoro, and 4-fluoro analogs to map the contribution of halogen position and identity to antibacterial potency, target selectivity, and pharmacokinetic parameters [1]. The established moderate-to-potent antibacterial activity of the parent scaffold against both Gram-positive and Gram-negative bacteria supports its inclusion in focused compound libraries for hit-to-lead optimization [2].

Glutamate Racemase Inhibitor Screening for Anti-Tubercular Drug Discovery

Based on the validated activity of benzoxazole-thiourea derivatives against Mycobacterium tuberculosis glutamate racemase (MurI) [1], the target compound is a rational candidate for enzyme inhibition screening. Its non-competitive inhibition potential, demonstrated by the related compound 22 (IC50 = 1.1 μM), combined with the favorable selectivity profile of the bacterial target, positions it as a tool compound for studying peptidoglycan biosynthesis inhibition in mycobacteria. Procurement for thermal shift and enzyme inhibition assays is particularly warranted in anti-tubercular programs seeking novel mechanisms of action.

Computational Target Fishing and Docking Validation Studies

With molecular docking evidence supporting GlcN-6-P synthase engagement by structurally analogous benzamide-thioureas [1], the target compound is well-suited for computational target prediction studies. Its distinctive halogen substitution pattern provides a unique 3D pharmacophore for virtual screening and reverse docking experiments, enabling researchers to identify additional protein targets beyond the known antibacterial enzyme landscape. The compound's intermediate LogP (6.21) and moderate TPSA (109.78 Ų) further support its druglikeness for in silico ADMET profiling alongside target prediction workflows [2].

Halogen Bonding and Physicochemical Profiling Studies

The target compound's 2-chloro substituent offers an ideal probe for investigating halogen bonding interactions in protein-ligand complexes. Comparative biophysical studies with the 2-fluoro analog can quantify the thermodynamic contribution of Cl···O/N/π halogen bonds to binding affinity, as supported by the larger van der Waals radius and higher polarizability of chlorine [1]. Additionally, the 0.51 LogP difference between 3-fluorophenyl and 2-fluorophenyl regioisomers enables systematic assessment of positional fluorine effects on lipophilicity, permeability, and metabolic stability, providing valuable data for medicinal chemistry decision-making [2].

Quote Request

Request a Quote for 2-chloro-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.